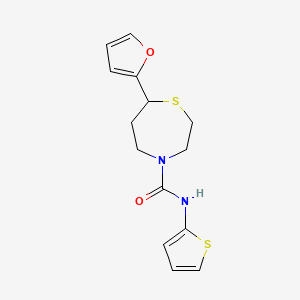

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a heterocyclic compound that features a unique combination of furan, thiophene, and thiazepane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step reactions starting from readily available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the thiophene ring may produce thiophane derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific biological targets suggests that it could be developed into new pharmaceuticals for treating various diseases .

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and optoelectronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that feature furan, thiophene, or thiazepane rings. Examples include:

- 7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

- N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide

- 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane

Uniqueness

What sets 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide apart is its unique combination of three different heterocyclic rings. This structural diversity imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further enhance its appeal in scientific research and industrial applications.

Biological Activity

7-(Furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a compound characterized by a thiazepane ring fused with furan and thiophene moieties. This unique structural composition contributes to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2S, with a molecular weight of approximately 252.35 g/mol. The presence of the furan and thiophene rings enhances its lipophilicity and reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 252.35 g/mol |

| Structural Features | Thiazepane ring, Furan, Thiophene |

Antimicrobial Activity

Research indicates that derivatives of thiazepane compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed promising antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 120.7 to 190 µg/mL .

The mechanism behind this activity is attributed to the ability of the compound to penetrate bacterial cell walls due to its lipophilic nature. The presence of aromatic moieties enhances this penetration capability, leading to effective inhibition of bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In studies comparing various derivatives, it was found that certain modifications to the compound's structure significantly influenced its cytotoxicity. For instance, para-methyl-substituted derivatives exhibited lower cell viability rates (33.29% against HepG2) compared to others .

The structure-activity relationship (SAR) analysis revealed that electron-donor substituents on the phenyl ring enhance anticancer activity. The effectiveness of the compound was also compared with standard chemotherapeutics like doxorubicin, demonstrating comparable or superior efficacy in some cases.

Study 1: Antimicrobial Efficacy

In a comparative study on synthesized carbamothioyl-furan derivatives, it was noted that compounds similar to 7-(Furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane showed significant antibacterial activity with inhibition zones ranging from 10.5 mm to 16 mm against tested pathogens . These findings underscore the potential of such thiazepane derivatives as lead compounds for developing new antimicrobial agents.

Study 2: Anticancer Potential

A detailed examination involving various synthesized derivatives highlighted that modifications in substituents led to varying levels of anticancer activity. Compounds with nitro groups demonstrated notable cytotoxic effects across different cancer cell lines. The study concluded that these modifications could be pivotal in optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(furan-2-yl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide?

A common approach involves condensation reactions between furan/thiophene-containing precursors and thiazepane intermediates. For example, analogous 1,4-thiazepine derivatives are synthesized by reacting 2-aminothiophenol with ketones under acidic conditions (e.g., HCl in methanol) followed by cyclization . Key steps include:

- Amine-ketone condensation : Formation of Schiff base intermediates.

- Cyclization : Acid-catalyzed ring closure to form the 1,4-thiazepane core.

- Carboxamide functionalization : Coupling with activated carboxylic acid derivatives (e.g., using HATU or EDCI).

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : 1H, 13C, and 2D NMR (COSY, HSQC) to confirm regiochemistry and stereochemistry of the thiazepane ring and substituents .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of crystal structure and ring conformation (e.g., boat vs. chair conformation in thiazepanes) .

Q. How can researchers validate the purity of synthesized batches?

- HPLC/GC Analysis : Use phenyl-hexyl or fused-core columns for high-resolution separation of impurities .

- Elemental Analysis (EA) : Compare experimental vs. calculated C/H/N/S values (e.g., deviations ≤0.4% indicate high purity) .

Advanced Research Questions

Q. How can the cyclization efficiency of the thiazepane ring be optimized?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates vs. protic solvents (e.g., methanol) .

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl2) to reduce side reactions.

- Temperature Control : Gradual heating (e.g., 70–100°C) prevents decomposition of thermally sensitive intermediates .

Q. What computational methods predict the biological activity of this compound?

- Molecular Docking : Screen against targets like calcium channels or antimicrobial enzymes, leveraging structural similarities to bioactive benzothiazepines .

- QSAR Modeling : Use descriptors (e.g., logP, topological polar surface area) to correlate substituent effects with activity .

Q. How should researchers resolve discrepancies in NMR data for stereoisomers?

- NOE Spectroscopy : Detect spatial proximity of protons to distinguish axial/equatorial substituents in the thiazepane ring .

- Chiral HPLC : Separate enantiomers using cellulose-based columns and compare retention times with standards .

Q. What strategies mitigate competing side reactions during carboxamide coupling?

- Activating Agents : Prefer HATU over DCC due to higher coupling efficiency and reduced racemization .

- Protection/Deprotection : Temporarily block reactive groups (e.g., furan oxygen) using silyl ethers before coupling .

Q. Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

- Assay Variability : Compare protocols (e.g., cell lines, incubation times). For example, antimicrobial activity may vary with bacterial strain .

- Structural Confirmation : Re-validate compound identity (e.g., X-ray data) to rule out batch-specific impurities .

Q. Why might synthetic yields vary significantly between labs?

- Oxygen Sensitivity : Thiophene/furan moieties are prone to oxidation; use inert atmospheres (N2/Ar) during synthesis .

- Catalyst Purity : Trace metal contaminants in reagents (e.g., HCl) can inhibit cyclization; use ultrapure grades .

Q. Methodological Resources

- Experimental Protocols : Follow detailed procedures for analogous thiazepines, including workup and characterization steps .

- Spectroscopic Databases : Cross-reference with published NMR/X-ray data for 1,4-thiazepane derivatives .

- Computational Tools : Utilize Gaussian (DFT) or AutoDock for conformational and docking studies .

Properties

IUPAC Name |

7-(furan-2-yl)-N-thiophen-2-yl-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S2/c17-14(15-13-4-2-9-20-13)16-6-5-12(19-10-7-16)11-3-1-8-18-11/h1-4,8-9,12H,5-7,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAHRDQVQSEBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.